molecular formula C14H11N5O5 B14618720 3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide CAS No. 57562-66-0

3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide

Katalognummer: B14618720
CAS-Nummer: 57562-66-0
Molekulargewicht: 329.27 g/mol
InChI-Schlüssel: NMUZICGNWZUGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a pyrimidotriazine core, and an oxide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would likely involve multiple steps, including the formation of the benzodioxole ring, the construction of the pyrimidotriazine core, and the introduction of the oxide group. Typical reaction conditions might include:

    Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.

    Construction of Pyrimidotriazine Core: This might be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of Oxide Group: Oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering its biological activity or chemical properties.

    Reduction: Reduction reactions could target the oxide group, converting it to a hydroxyl group or removing it entirely.

    Substitution: Various substitution reactions could occur at different positions on the benzodioxole or pyrimidotriazine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, mCPBA, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific solvents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution could introduce a variety of functional groups, potentially enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, potentially leading to the development of new drugs.

Industry

In industry, the compound might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.

Wirkmechanismus

The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would depend on its specific biological targets and pathways. This could involve interactions with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzodioxole Derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole moiety.

    Pyrimidotriazine Derivatives: Compounds like trimethoprim, which feature a pyrimidine ring fused with other heterocycles.

Uniqueness

The uniqueness of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” lies in its specific combination of functional groups and ring systems, which could confer unique chemical properties and biological activities not found in other compounds.

Eigenschaften

CAS-Nummer

57562-66-0

Molekularformel

C14H11N5O5

Molekulargewicht

329.27 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione

InChI

InChI=1S/C14H11N5O5/c1-17-13(20)10-12(15-14(17)21)18(2)16-11(19(10)22)7-3-4-8-9(5-7)24-6-23-8/h3-5H,6H2,1-2H3

InChI-Schlüssel

NMUZICGNWZUGMK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC4=C(C=C3)OCO4)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.